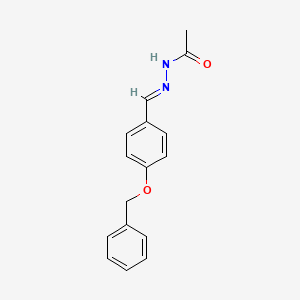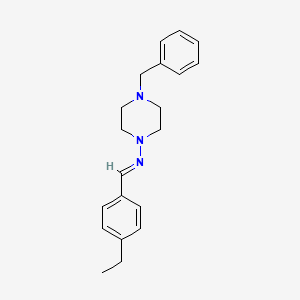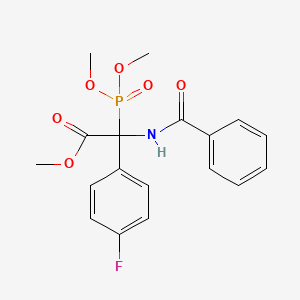![molecular formula C26H24N4O4S B15080416 4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B15080416.png)
4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate is a complex organic compound that features a benzimidazole core Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is achieved by condensing o-phenylenediamine with formic acid or an equivalent aldehyde . The resulting benzimidazole is then functionalized with a benzyl group.
Next, the sulfanylacetyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with an acyl chloride derivative. The hydrazinylidene moiety is then formed by reacting the intermediate with hydrazine under controlled conditions.
Finally, the methoxyphenyl acetate group is attached via an esterification reaction, where the phenol derivative reacts with acetic anhydride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine or hydrazone functionalities, converting them to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the acetate group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the hydrazone group results in primary or secondary amines.
科学的研究の応用
4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or bioactivity.
作用機序
The mechanism of action of 4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The benzimidazole core is known to inhibit various enzymes by mimicking natural substrates or binding to active sites . The sulfanyl and hydrazinylidene groups enhance its binding affinity and specificity, leading to effective inhibition of target enzymes and pathways.
類似化合物との比較
Similar Compounds
1-Benzyl-1H-benzimidazole: Shares the benzimidazole core but lacks the additional functional groups.
2-Methoxyphenyl acetate: Contains the methoxyphenyl acetate group but lacks the benzimidazole core.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.
Uniqueness
4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole core, sulfanyl group, and hydrazinylidene moiety allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C26H24N4O4S |
|---|---|
分子量 |
488.6 g/mol |
IUPAC名 |
[4-[(E)-[[2-(1-benzylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C26H24N4O4S/c1-18(31)34-23-13-12-20(14-24(23)33-2)15-27-29-25(32)17-35-26-28-21-10-6-7-11-22(21)30(26)16-19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3,(H,29,32)/b27-15+ |
InChIキー |
ICROSDCHLHYZRU-JFLMPSFJSA-N |
異性体SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15080346.png)
![(3beta)-Cholest-5-en-3-yl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B15080360.png)
![9-Chloro-5-(4-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15080372.png)
![3-(biphenyl-4-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15080379.png)


![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B15080400.png)
![2-(2,5-Dimethylanilino)-3-{(E)-[(2,5-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15080406.png)
![3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080410.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080421.png)
![3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15080427.png)
![2-fluoro-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide](/img/structure/B15080429.png)
![2-[(3-methoxybenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080431.png)

